molecular formula C25H19ClN2O2S B2966289 5-(5-Chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione CAS No. 902556-39-2

5-(5-Chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione

Cat. No. B2966289
CAS RN: 902556-39-2
M. Wt: 446.95
InChI Key: TZGLHCXKFZGVKH-UHFFFAOYSA-N
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Description

5-(5-Chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a useful research compound. Its molecular formula is C25H19ClN2O2S and its molecular weight is 446.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research efforts around compounds with similar structural features often focus on their synthesis and characterization. For instance, the metal-induced facile synthesis of tricyclic systems illustrates the interest in creating complex molecular architectures that could have unique physical, chemical, or biological properties. Such synthetic strategies, including the formation of intramolecular carbon-carbon bonds, highlight the synthetic versatility and potential applications of these compounds in developing new materials or drugs (Tandon & Lucas, 2008).

Supramolecular Structures

The investigation of supramolecular structures, such as those formed by 5-[3-(4-methylphenyl)-2-propenylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, reveals insights into how small changes in molecular structure can significantly impact the molecular assembly and resultant properties. These studies are crucial for understanding the principles governing molecular recognition and self-assembly, which are fundamental in developing new materials and nanotechnology applications (Low et al., 2002).

Potential Applications in Cancer Research

Some derivatives, particularly those incorporating thiazole or thiadiazole moieties, have been explored for their anticancer activities. These studies underscore the potential of structurally complex compounds in discovering new therapeutic agents. For example, the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activities, indicating the relevance of such compounds in medicinal chemistry and drug development (Gomha et al., 2017).

Structural Analyses and Theoretical Investigations

Structural analysis and theoretical investigations provide deep insights into the reactivity, stability, and electronic properties of complex molecules. These studies are essential for designing new compounds with desired properties and understanding their reaction mechanisms. For instance, the structural analysis of tetraketones and investigation of reactions involved in their preparation reveal the chemoselectivity and mechanisms underlying their formation, offering valuable information for synthetic chemists aiming to design and synthesize novel compounds with specific functions (Silva et al., 2018).

properties

IUPAC Name

5-(5-chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.02,7]tridecane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O2S/c1-15-7-10-17(11-8-15)14-27-22-19-5-3-4-6-21(19)31-23(22)24(29)28(25(27)30)20-13-18(26)12-9-16(20)2/h7-13,19,21-23H,3-6,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEKWYRYFXCMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3C4CCCCC4SC3C(=O)N(C2=O)C5=C(C=CC(=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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